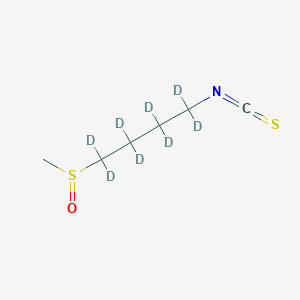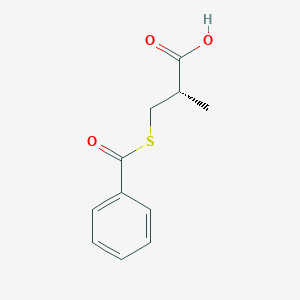
Chlorhydrate de 5-méthoxy-N,N-diisopropyltryptamine
Vue d'ensemble
Description
5-Methoxy-n,n-diisopropyltryptamine hydrochloride, commonly known as 5-MeO-DiPT, is a synthetic tryptamine derivative. It is a psychedelic compound that has been used recreationally for its hallucinogenic effects. The compound is known for its structural similarity to other tryptamines such as diisopropyltryptamine (DiPT) and 5-methoxy-diisopropyltryptamine (5-MeO-DMT) .
Applications De Recherche Scientifique
5-Methoxy-n,n-diisopropyltryptamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of tryptamine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating mental health disorders.
Industry: It is used in the synthesis of other complex organic compounds
Mécanisme D'action
5-Methoxy-n,n-diisopropyltryptamine hydrochloride (5-MeO-DIPT)
, also known as Foxy Methoxy , is a psychedelic tryptamine used recreationally for its hallucinogenic effects . Here is an overview of its mechanism of action:
Target of Action
The primary targets of 5-MeO-DIPT are the serotonin receptors, specifically the 5-HT2A and 5-HT1A receptors . These receptors play a crucial role in mood regulation, anxiety, and the perception of reality.
Mode of Action
5-MeO-DIPT acts primarily as an agonist at the 5-HT2A receptor, meaning it binds to these receptors and activates them . This activation is thought to lead to the hallucinogenic effects observed with 5-MeO-DIPT. It may also inhibit monoamine oxidase (MAOI), an enzyme that breaks down neurotransmitters like serotonin .
Biochemical Pathways
It’s also suggested that 5-MeO-DIPT blocks the function of serotonin and dopamine transporters .
Pharmacokinetics
5-MeO-DIPT is orally active, with effects beginning 20 to 30 minutes after administration and peaking between 1 to 1.5 hours
Result of Action
The activation of serotonin receptors by 5-MeO-DIPT can lead to a range of effects, including altered perception of reality, mood changes, and hallucinations . Some users also report sound distortion .
Analyse Biochimique
Biochemical Properties
5-MeO-DiPT acts as a potent serotonin transporter (SERT) inhibitor and displays high affinity at serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors . This interaction with serotonin receptors is thought to be responsible for its hallucinogenic effects .
Cellular Effects
5-MeO-DiPT increases the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat striatum, nucleus accumbens, and frontal cortex . It also produces serious adverse effects, but its pharmacological profile is not well recognized .
Molecular Mechanism
The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DiPT is thought to result primarily from 5-HT2A receptor agonism . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .
Temporal Effects in Laboratory Settings
5-MeO-DiPT produces effects with an onset of 20 to 30 minutes and with peak effects occurring between 1 to 1.5 hours after administration . DNA single and double-strand breaks persisted up to 60 days after the treatment, indicating marked neurotoxicity of 5-MeO-DiPT .
Dosage Effects in Animal Models
In animal models, 5-MeO-DiPT at doses of 5, 10, and 20 mg/kg increased extracellular DA, 5-HT, and glutamate level . Many users note an unpleasant body load accompanies higher dosages .
Metabolic Pathways
Three major metabolic pathways were revealed for 5-MeO-DiPT: O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), direct hydroxylation on position 6 of the aromatic ring of 5-MeO-DiPT, and side chain degradation by N-deisopropylation .
Transport and Distribution
5-MeO-DiPT is often administered orally as either powder, tablets or capsules at doses ranging from 6-20 mg . Other routes of administration include smoking and snorting .
Subcellular Localization
Its potent cytotoxic effect was demonstrated in COS-7 cells and in SH-SY5Y and Hep G2 cell lines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-n,n-diisopropyltryptamine hydrochloride typically involves the Speeter and Anthony procedure. This method includes the following steps:
Indole Synthesis: The initial step involves the synthesis of the indole core.
Alkylation: The indole is then alkylated with diisopropylamine.
Industrial Production Methods
Industrial production of 5-Methoxy-n,n-diisopropyltryptamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-n,n-diisopropyltryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted tryptamines and their oxidized or reduced derivatives .
Comparaison Avec Des Composés Similaires
5-Methoxy-n,n-diisopropyltryptamine hydrochloride shares similarities with other tryptamines such as:
- Diisopropyltryptamine (DiPT)
- 5-Methoxy-diisopropyltryptamine (5-MeO-DMT)
- N,N-Dimethyltryptamine (DMT)
- Psilocybin
- Bufotenine
5-Methoxy-n,n-diisopropyltryptamine hydrochloride is unique due to its specific methoxy substitution at the 5-position, which significantly influences its pharmacological profile and potency .
Propriétés
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBJXWFHKCUFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048900 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-63-3 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2426-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ048VQB9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















